4-[(4-ethylphenyl)methylamino]benzoic acid
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Overview
Description
4-[(4-ethylphenyl)methylamino]benzoic acid is an organic compound characterized by the presence of an ethylbenzyl group attached to an amino benzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-ethylphenyl)methylamino]benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-aminobenzoic acid with 4-ethylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-ethylphenyl)methylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.
Scientific Research Applications
4-[(4-ethylphenyl)methylamino]benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-ethylphenyl)methylamino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: Known for its role in the synthesis of folate.
4-(Dimethylamino)benzoic acid: Used in various pharmaceutical applications.
4-(Ethoxycarbonyl)benzoic acid: Utilized in organic synthesis.
Uniqueness
4-[(4-ethylphenyl)methylamino]benzoic acid is unique due to the presence of the ethylbenzyl group, which can impart distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its potential in specific applications, such as targeted drug development or specialized chemical synthesis.
Properties
Molecular Formula |
C16H17NO2 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
4-[(4-ethylphenyl)methylamino]benzoic acid |
InChI |
InChI=1S/C16H17NO2/c1-2-12-3-5-13(6-4-12)11-17-15-9-7-14(8-10-15)16(18)19/h3-10,17H,2,11H2,1H3,(H,18,19) |
InChI Key |
XBDAYBXUBHAAAB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)CNC2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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